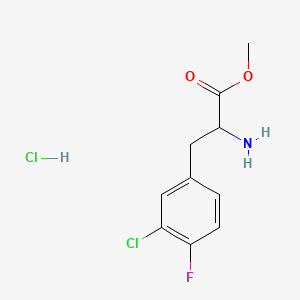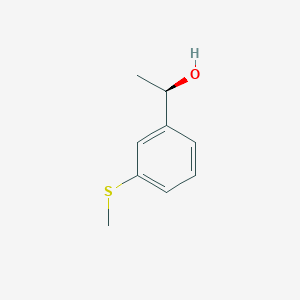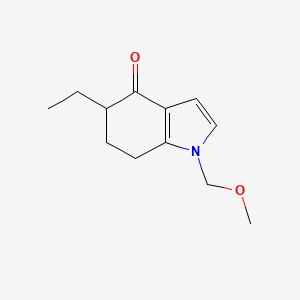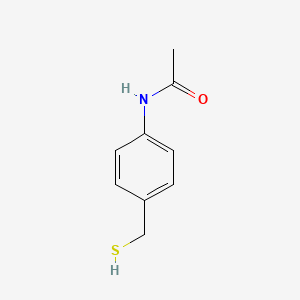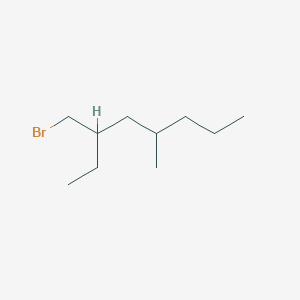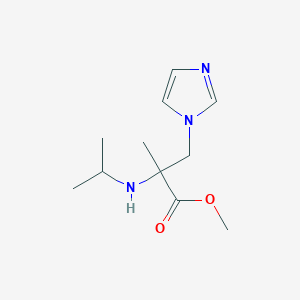
Methyl 3-(1h-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(1h-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanoate is a compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms. This structure is significant in various biological and chemical contexts due to its ability to participate in hydrogen bonding and its role as a ligand in coordination chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1h-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanoate typically involves the formation of the imidazole ring followed by the introduction of the isopropylamino and methyl ester groups. One common method involves the cyclization of a precursor containing the necessary functional groups under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of the compound.
化学反应分析
Types of Reactions
Methyl 3-(1h-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to modify the imidazole ring or the ester group.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield alcohols or amines.
科学研究应用
Chemistry
In chemistry, Methyl 3-(1h-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanoate is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile moiety that can be functionalized to create a wide range of derivatives.
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies. The imidazole ring can mimic the histidine residue in proteins, making it useful in the design of enzyme inhibitors.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as antifungal, antibacterial, and anticancer agents. The imidazole ring is a common feature in many drugs due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound is used in the synthesis of materials for electronic applications, such as organic light-emitting diodes (OLEDs) and semiconductors. Its ability to form stable complexes with metals makes it valuable in materials science.
作用机制
The mechanism of action of Methyl 3-(1h-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanoate involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The imidazole ring can act as a ligand, binding to metal centers in enzymes or receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of the target, depending on the specific context.
属性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC 名称 |
methyl 3-imidazol-1-yl-2-methyl-2-(propan-2-ylamino)propanoate |
InChI |
InChI=1S/C11H19N3O2/c1-9(2)13-11(3,10(15)16-4)7-14-6-5-12-8-14/h5-6,8-9,13H,7H2,1-4H3 |
InChI 键 |
PYLLVKPIMSDAFE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(C)(CN1C=CN=C1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-(5-bromo-3-fluoropyridin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B15300482.png)
![7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B15300486.png)
![3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]propanamide dihydrochloride](/img/structure/B15300494.png)
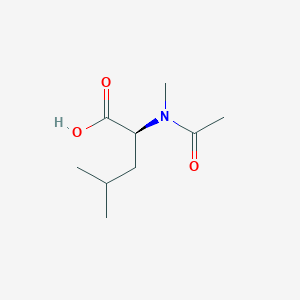
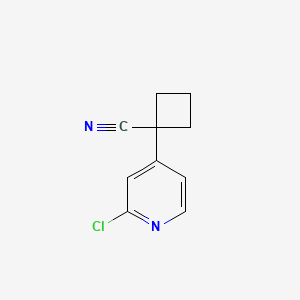

![ethyl (10E)-10-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.0,3,7]dodeca-3(7),4,8-triene-5-carboxylate](/img/structure/B15300517.png)
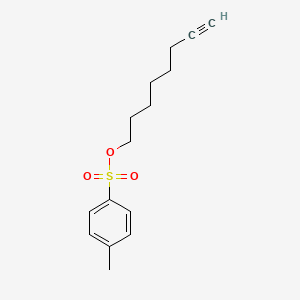
![2,2-Difluoro-2-{2-[2-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B15300527.png)
